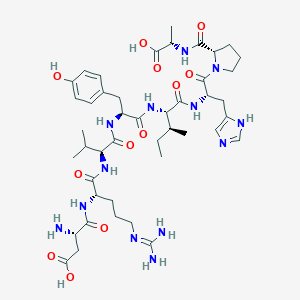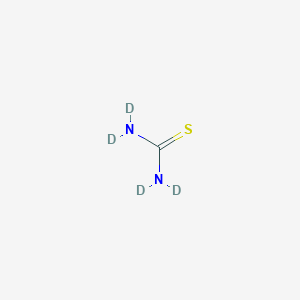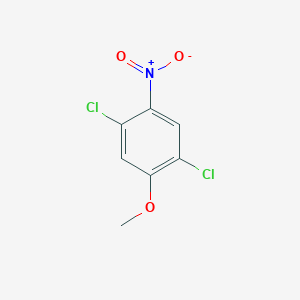![molecular formula C12H20O2 B095919 2-[(7,7-DIMETHYL-4-BICYCLO[3.1.1]HEPT-3-ENYL)METHOXY]ETHANOL CAS No. 17140-74-8](/img/structure/B95919.png)
2-[(7,7-DIMETHYL-4-BICYCLO[3.1.1]HEPT-3-ENYL)METHOXY]ETHANOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(7,7-DIMETHYL-4-BICYCLO[3.1.1]HEPT-3-ENYL)METHOXY]ETHANOL is a chemical compound with the molecular formula C₁₃H₂₂O₂. It is also known by other names such as 2-Norpinene-2-ethanol, 6,6-dimethyl- and Homomyrtenol . This compound is characterized by its bicyclic structure, which includes a bicyclo[3.1.1]heptane ring system with a dimethyl substitution and an ethoxy group.
Vorbereitungsmethoden
The synthesis of 2-[(7,7-DIMETHYL-4-BICYCLO[3.1.1]HEPT-3-ENYL)METHOXY]ETHANOL involves several steps:
Starting Material: The synthesis begins with the preparation of 6,6-dimethylbicyclo[3.1.1]hept-2-ene.
Reaction with Ethanol: The bicyclic compound is then reacted with ethanol under specific conditions to introduce the ethoxy group.
Industrial Production: Industrially, this compound can be produced through catalytic processes that ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[(7,7-DIMETHYL-4-BICYCLO[3.1.1]HEPT-3-ENYL)METHOXY]ETHANOL undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-[(7,7-DIMETHYL-4-BICYCLO[3.1.1]HEPT-3-ENYL)METHOXY]ETHANOL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-[(7,7-DIMETHYL-4-BICYCLO[3.1.1]HEPT-3-ENYL)METHOXY]ETHANOL involves its interaction with specific molecular targets:
Molecular Targets: It interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
2-[(7,7-DIMETHYL-4-BICYCLO[3.1.1]HEPT-3-ENYL)METHOXY]ETHANOL can be compared with similar compounds such as:
6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate: This compound has a similar bicyclic structure but with an ethyl carbonate group instead of an ethoxy group.
2-Norpinene-2-ethanol, 6,6-dimethyl-: This is another similar compound with a slightly different substitution pattern.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
17140-74-8 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methoxy]ethanol |
InChI |
InChI=1S/C12H20O2/c1-12(2)10-4-3-9(11(12)7-10)8-14-6-5-13/h3,10-11,13H,4-8H2,1-2H3 |
InChI-Schlüssel |
PGPOWYAOSYMYPB-UHFFFAOYSA-N |
SMILES |
CC1(C2CC=C(C1C2)COCCO)C |
Kanonische SMILES |
CC1(C2CC=C(C1C2)COCCO)C |
Synonyme |
2-[(7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



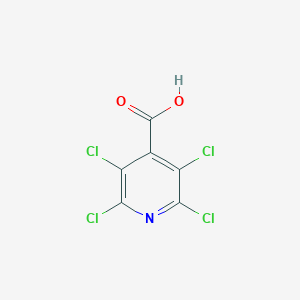
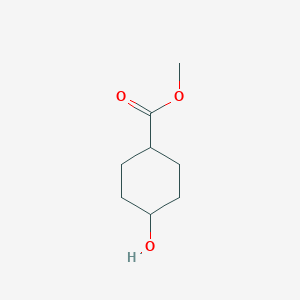
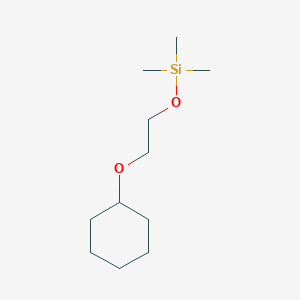
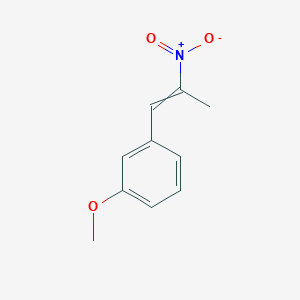
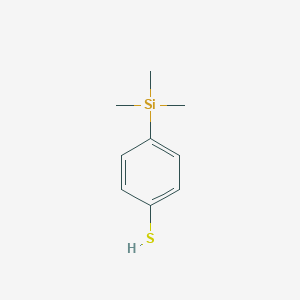
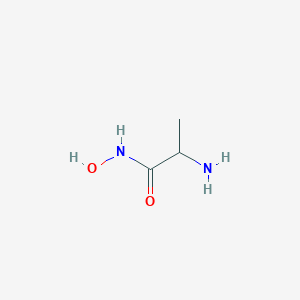
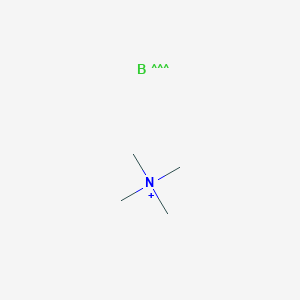
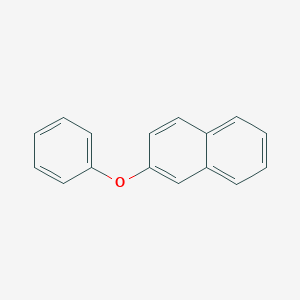

![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
